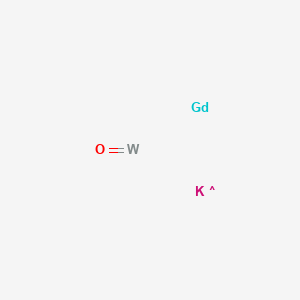
Gadolinium potassium tungsten oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium potassium tungsten oxide, also known as potassium gadolinium tungstate, is a compound that combines the unique properties of gadolinium, potassium, and tungsten. This compound is known for its applications in various fields, including materials science, chemistry, and electronics, due to its distinctive physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadolinium potassium tungsten oxide can be synthesized through various methods. One common approach involves the solvothermal method, where tungsten chloride and gadolinium nitrate are used as raw materials. The reaction typically takes place in a solvent under high temperature and pressure conditions, leading to the formation of gadolinium-doped tungsten oxide nanoparticles .
Another method involves the microemulsion technique, where the gadolinium and tungsten precursors are mixed in a microemulsion system, followed by a series of reactions that result in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale solvothermal or hydrothermal processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium potassium tungsten oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of gadolinium, which can alter the electronic properties of the tungsten oxide matrix .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation states of tungsten, while reduction reactions can produce lower oxidation states or elemental tungsten .
Wissenschaftliche Forschungsanwendungen
Gadolinium potassium tungsten oxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which gadolinium potassium tungsten oxide exerts its effects is primarily through its electronic and magnetic properties. Gadolinium ions introduce high-density oxygen vacancies and defects in the tungsten oxide matrix, enhancing its catalytic and sensing capabilities . The compound’s ability to undergo redox reactions also plays a crucial role in its functionality in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gadolinium-doped tungsten oxide: Similar in structure but lacks the potassium component, which can affect its electronic properties.
Potassium-doped tungsten oxide: Contains potassium but not gadolinium, resulting in different magnetic and electronic characteristics.
Gadolinium oxide: A simpler compound that does not include tungsten, used primarily for its magnetic properties.
Uniqueness
Gadolinium potassium tungsten oxide stands out due to the synergistic effects of gadolinium, potassium, and tungsten. This combination results in unique electronic, magnetic, and catalytic properties that are not observed in the individual components or other similar compounds .
Eigenschaften
CAS-Nummer |
102483-46-5 |
|---|---|
Molekularformel |
GdKOW |
Molekulargewicht |
396.2 g/mol |
InChI |
InChI=1S/Gd.K.O.W |
InChI-Schlüssel |
IAFVBSYQJYYDNO-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[K].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


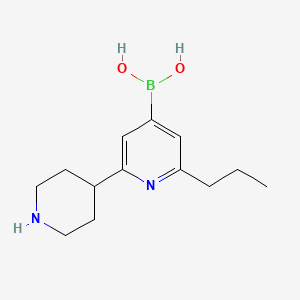
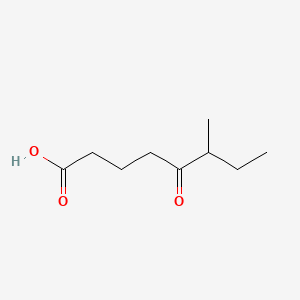
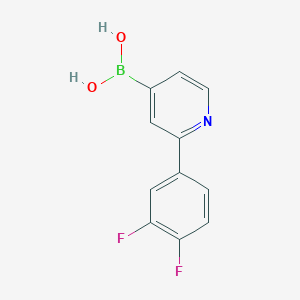




![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)
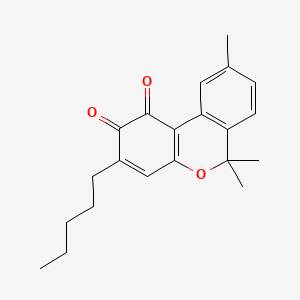
![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)
![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14076830.png)
![7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one](/img/structure/B14076840.png)
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14076850.png)
